

Physicochemical Properties of 1,3-Thiazole-2-Carboxamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Thiazole-2-carboxamide

Cat. No.: B102586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **1,3-thiazole-2-carboxamide** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potent roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The therapeutic efficacy and developability of these analogues are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth overview of the key physicochemical properties of **1,3-thiazole-2-carboxamide** analogues, detailed experimental protocols for their determination, and relevant biological pathway visualizations.

Core Physicochemical Properties: Data Summary

The physicochemical properties of **1,3-thiazole-2-carboxamide** analogues can be tuned by modifying substituents on the thiazole ring and the carboxamide nitrogen. These modifications significantly impact properties such as lipophilicity, solubility, and ionization state, which in turn affect the molecule's pharmacokinetic and pharmacodynamic characteristics.

Below are tables summarizing representative physicochemical data for the parent **1,3-thiazole-2-carboxamide** and a selection of its analogues, compiled from various sources. It is important to note that a comprehensive dataset for a single, extensive series of analogues is not readily available in the public domain; therefore, the following tables represent a composite of reported values.

Table 1: Physicochemical Properties of Parent **1,3-Thiazole-2-Carboxamide**[[1](#)]

Property	Value	Method
Molecular Weight	128.15 g/mol	Computed
LogP	0.2	Computed
Polar Surface Area	84.2 Å ²	Computed
Hydrogen Bond Donors	1	Computed
Hydrogen Bond Acceptors	3	Computed

Table 2: Physicochemical Properties of Selected **1,3-Thiazole-2-Carboxamide** Analogues

Compound ID	R1 (on Thiazole)	R2 (on Carbocamidine)	Molecular Weight (g/mol)	LogP	Aqueous Solubility (µg/mL)	pKa	Melting Point (°C)	Reference
A	H	4-chlorophenyl	238.69	2.81	Low	-	146-147	[2]
B	H	4-methylphenyl	218.28	2.66	Low	-	128-131	[2]
C	H	4-cyanophenyl	229.25	2.74	Low	-	144-147	[2]
D	Dicyclopropyl	4-chlorophenyl	318.08	-	Low	-	146-147	[2]
E	Dicyclopropyl	4-methylphenyl	298.14	-	Low	-	128-131	[2]

Note: The data in Table 2 is illustrative and compiled from various studies focusing on antifungal agents. Direct comparison between compounds from different sources should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is critical in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Method: Shake-Flask Method (OECD 107)

- Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.
- Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and buffer.
- Equilibration: Cap the vessel and shake vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol and aqueous phases.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the result at a specific pH is reported as LogD.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Method: Kinetic Solubility Assay

- Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

- **Addition of Aqueous Buffer:** Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.
- **Incubation and Precipitation:** Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration and potential precipitation.
- **Analysis:** Analyze the plate using a nephelometer to detect the lowest concentration at which precipitation occurs (the kinetic solubility limit). Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Determination of Acidity Constant (pKa)

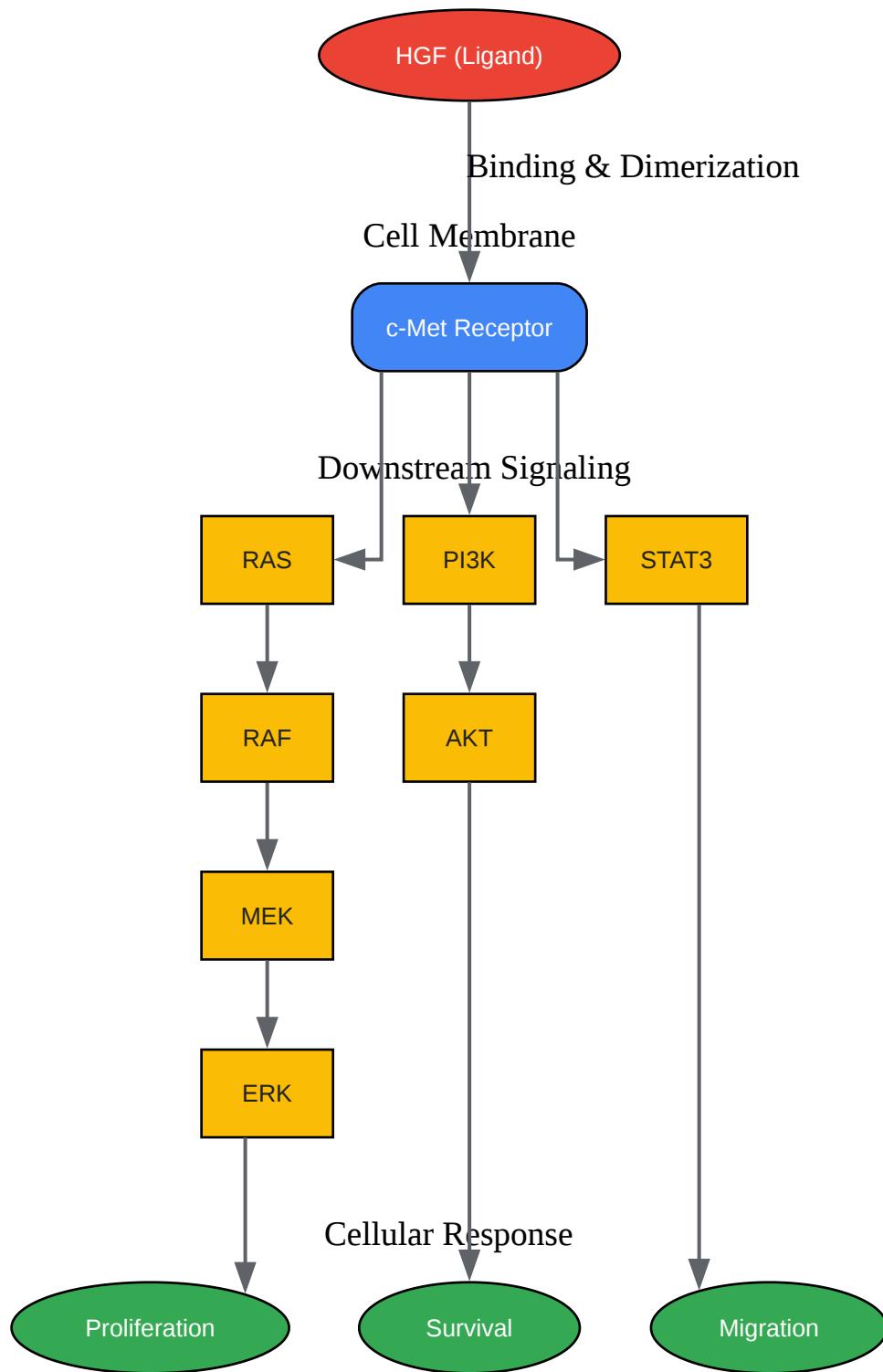
The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and target binding.

Method: Potentiometric Titration

- **Sample Preparation:** Dissolve a precise amount of the test compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection points.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

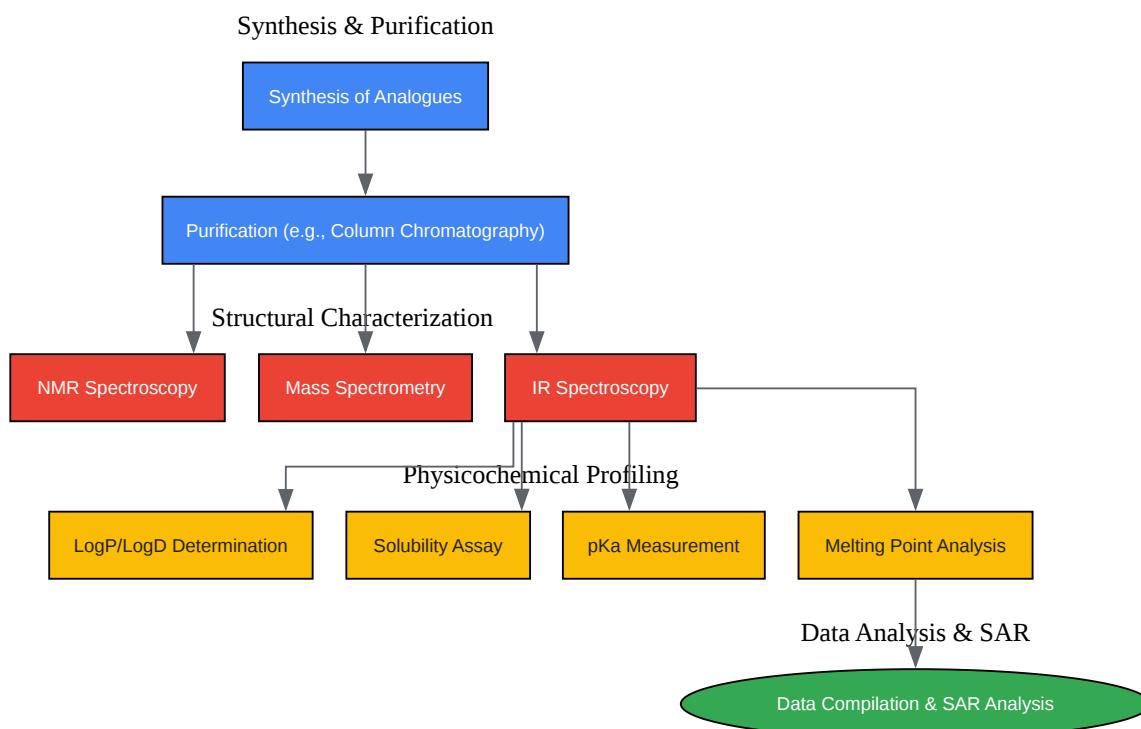

Method: Capillary Melting Point Apparatus

- Sample Preparation: Ensure the compound is a fine, dry powder.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring it is well-packed at the sealed end.
- Measurement: Place the capillary tube in the heating block of a melting point apparatus.
- Heating and Observation: Heat the block at a controlled rate. Observe the sample through the magnifying lens.
- Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualizations

Signaling Pathway

Many **1,3-thiazole-2-carboxamide** analogues have been investigated as inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.



[Click to download full resolution via product page](#)

c-Met Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel **1,3-thiazole-2-carboxamide** analogues.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Thiazole-2-carboxamide | C4H4N2OS | CID 17750911 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 1,3-Thiazole-2-Carboxamide Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102586#physicochemical-properties-of-1-3-thiazole-2-carboxamide-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com